Sulodexide
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSXUXXBDSYRT-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206530 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-83-1, 57821-29-1 | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulodexide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06271 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(6),O(2)-Dimethyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6,2'-O-DIMETHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Sulodexide is a highly purified mixture of glycosaminoglycans composed of dermatan sulfate (DS) and fast-moving heparin (FMH). The primary targets of this compound are antithrombin III (AT III) and heparin cofactor II (HCII). These targets play a crucial role in the coagulation system, where they inhibit thrombin and other serine proteases involved in blood clotting.
Mode of Action
This compound exerts its anticoagulant and antithrombotic action through interactions with both AT and HCII. The thrombin inhibition produced by this compound is due to the additive effect of its components, namely, HCII catalysis by DS and antithrombin-III catalysis by FMH. It also exerts its antithrombotic activity through dose-dependent inhibition of activated coagulation factor X, as well as inhibition of platelet aggregation and activation of the circulating and parietal fibrinolytic system.
Biochemical Pathways
This compound potentiates the antiprotease activities of both antithrombin III and heparin cofactor II simultaneously. This results in the inhibition of thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots. Additionally, it has been shown to have effects on the fibrinolytic system, platelets, endothelial cells, inflammation, and more recently metalloproteases.
Pharmacokinetics
This compound is extensively absorbed owing to its low molecular weight compared to unfractionated heparin. It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans. This compound is eliminated via the renal, fecal, and bile routes. The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours. The fecal and bile routes remove the rest of the drug over 48 hours, which accounts for 23.5+/-2.5% for both routes.
Result of Action
The administration of this compound results in the release of lipoprotein lipase and has been shown to reduce the circulating level of lipids. It has also shown to decrease the viscosity of both whole blood and plasma. Clinically, this compound is used for the prophylaxis and treatment of thromboembolic diseases. Research has also demonstrated the beneficial effects of this compound in animal models of reperfusion injury and the treatment of diabetic nephropathy.
Action Environment
The action of this compound is influenced by the environment within the body. For instance, the presence of an intact endothelium is critical for its action. This compound exerts a concentration-dependent inhibition on arterial contraction, emphasizing the critical role of an intact endothelium and nitric oxide-mediated pathways in this process. This underscores this compound’s potential in treating endothelial dysfunction-related pathologies.
Biochemical Analysis
Biochemical Properties
Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions. It is capable of inhibiting both anti-IIa and anti-Xa. It promotes fibrinolytic activity by releasing tissue plasminogen activator and reduces plasminogen activator inhibitor.
Cellular Effects
This compound has been shown to have endothelial protective properties by inducing the overexpression of growth factors important for the protection of organs. It also has anti-inflammatory properties via its effect on the release of inflammatory mediators from macrophages. In endothelial cells during sepsis, this compound improves vascular permeability via glycocalyx remodeling.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interaction with antithrombin III and heparin cofactor II. Thrombin inhibition produced by this compound is due to the additive effect of its components, namely, heparin cofactor II catalysis by dermatan sulfate and antithrombin-III catalysis by fast-moving heparin.
Temporal Effects in Laboratory Settings
This compound can reduce the early, but not late, proteinuria in radiation nephropathy in rats. In addition, this compound did not affect urine TGF-β established albuminuria or mesangial matrix expansion in a chronic model of diabetic kidney disease in mice.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, Sprague–Dawley rats received kidney radiation and were treated with 15 mg/kg/day this compound. The effects of this compound on proteinuria were significant at 4 and 8 weeks but not at 12 weeks.
Metabolic Pathways
This compound is mainly metabolized in the liver. It is eliminated via the renal, fecal, and bile routes. The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours.
Biological Activity
Sulodexide is a highly purified glycosaminoglycan derived from porcine intestinal mucosa, consisting of a mixture of heparan sulfate and dermatan sulfate. This compound exhibits a range of biological activities that make it valuable in clinical settings, particularly in vascular diseases and thrombotic disorders. The following sections outline its mechanisms of action, pharmacological properties, and clinical applications, supported by relevant data and case studies.
The compound functions through several key mechanisms:
- Antithrombin III Potentiation : this compound enhances the activity of antithrombin III, which inhibits thrombin and factor Xa, crucial components in the coagulation cascade .
- Inhibition of Platelet Aggregation : It reduces platelet adhesion and aggregation induced by thrombin and other agents, decreasing the likelihood of clot formation .
- Endothelial Protection : this compound promotes endothelial health by inducing the overexpression of growth factors that protect vascular integrity, contributing to its anti-inflammatory effects .
Pharmacological Properties
This compound exhibits several pharmacological properties that enhance its therapeutic potential:
1. Peripheral Vascular Disease (PVD)
In patients with PVD, this compound has been shown to improve walking distance and reduce symptoms associated with claudication. A meta-analysis indicated that patients receiving this compound demonstrated significant improvements in pain-free walking distance compared to placebo .
2. Venous Thromboembolism (VTE)
This compound has been evaluated for secondary prevention in patients with recurrent VTE. A study involving 1,461 patients found that this compound significantly reduced the recurrence rate of venous thromboembolism compared to control groups (RR 0.51; 95% CI [0.35, 0.74]; p=0.0004) .
3. COVID-19 Treatment
A randomized controlled trial assessed this compound's efficacy in patients with early-stage COVID-19. Results showed a significant reduction in hospitalization rates (22 vs. 35 patients; RR 0.6; p=0.03) and oxygen support needs (37 vs. 50 patients; RR 0.71; p=0.05) in the this compound group compared to placebo .
Case Study 1: this compound in Peripheral Arterial Disease
A clinical trial involving diabetic patients with peripheral arterial disease demonstrated that after 70 days of treatment with this compound, there was a significant increase in pain-free walking distance (PFWD) compared to baseline measurements (mean increase of +143.6 m; p=0.0066) .
Case Study 2: Efficacy in COVID-19 Patients
In a single-center study focused on high-risk patients with COVID-19, those treated with this compound showed improved outcomes regarding hospitalization and oxygen dependency, indicating its potential role as a supportive treatment during viral infections .
Scientific Research Applications
Chronic Heart Failure
Study Overview : A randomized, placebo-controlled trial assessed the efficacy of sulodexide in patients with chronic heart failure. The study aimed to evaluate changes in biomarkers like NT-proBNP and other clinical parameters over an eight-week treatment period.
Key Findings :
- Primary Outcome : Significant reduction in NT-proBNP levels was observed.
- Secondary Outcomes : Improvements in blood pressure, fluid status, and quality of life metrics were noted.
- Safety Profile : Treatment was well-tolerated with adverse events comparable to placebo .
Venous Thromboembolism
Clinical Application : this compound has been identified as a potential treatment option for preventing recurrent venous thromboembolism (VTE), particularly in patients at risk of bleeding complications from standard anticoagulation therapies.
Research Insights :
- A study suggested that this compound could reduce the incidence of recurrent VTE by approximately 50% compared to placebo.
- The statistical analysis indicated a significant improvement in outcomes when this compound was added to standard care .
Management of Proteinuria
Case Studies : Two case reports highlighted the role of this compound in managing proteinuria associated with chronic kidney disease and diabetic kidney disease.
Results :
- Both patients exhibited a decrease in urinary protein levels after incorporating this compound into their treatment regimens.
- This suggests that this compound may play a crucial role in protecting kidney function and managing proteinuria effectively .
Alzheimer's Disease
Preliminary Study Findings : A prospective study investigated the effects of this compound on cognitive decline in elderly patients at risk for Alzheimer’s disease.
Outcomes :
- Patients treated with this compound showed a lower relative incidence of cognitive impairment compared to those receiving acenocoumarol.
- The proposed mechanism involves inhibition of plasminogen activator inhibitor-1 (PAI-1), which may influence amyloid-beta dynamics in the brain .
Peripheral Arterial Obstructive Disease
Clinical Efficacy : this compound has demonstrated significant benefits in improving walking ability among patients with peripheral arterial obstructive disease.
Study Results :
- Patients receiving this compound exhibited greater improvements in claudication distance compared to those on placebo.
- The therapy was associated with enhanced blood flow and reduced symptoms related to intermittent claudication .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Chronic Heart Failure | Reduction in NT-proBNP; improved quality of life; well-tolerated safety profile |
| Venous Thromboembolism | Potential 50% reduction in recurrent VTE; significant improvement over standard care |
| Management of Proteinuria | Decreased urinary protein levels; beneficial for chronic kidney disease management |
| Alzheimer's Disease | Lower incidence of cognitive decline; potential mechanism via PAI-1 inhibition |
| Peripheral Arterial Obstructive Disease | Improved walking ability; enhanced blood flow; reduced symptoms of claudication |
Comparison with Similar Compounds
Heparin
| Parameter | Sulodexide | Heparin |
|---|---|---|
| Composition | Heparin + dermatan sulfate | Pure unfractionated heparin |
| Administration | Oral/IV | IV/Subcutaneous |
| Bioavailability | 5–10% (oral) | Negligible (oral) |
| Half-life | 10–12 hours | 1–2 hours |
| Mechanism | AT, HCII, TFPI, heparanase inhibition | Primarily AT-mediated |
| Bleeding Risk | Lower | Higher |
| Unique Effects | Reduces albuminuria, endothelial repair | Limited to anticoagulation |
Key Findings :
Enoxaparin (Low-Molecular-Weight Heparin, LMWH)
| Parameter | This compound | Enoxaparin |
|---|---|---|
| Molecular Weight | Mixed (heparin ~12 kDa; dermatan sulfate ~25 kDa) | ~4.5 kDa |
| Administration | Oral/IV | Subcutaneous |
| Antithrombotic | AT, HCII, TFPI-mediated | AT-mediated |
| Endothelial Effects | Reduces CEC, improves glycocalyx | Limited endothelial interaction |
| Indications | Diabetic complications, COVID-19 | VTE prophylaxis, acute coronary syndromes |
Key Findings :
Dermatan Sulfate
| Parameter | This compound | Dermatan Sulfate |
|---|---|---|
| Composition | Combined with heparin | Isolated dermatan sulfate |
| Mechanism | HCII activation, heparanase inhibition | HCII activation |
| Efficacy | Synergistic effects on glycocalyx | Limited standalone efficacy |
| Clinical Use | Diabetic nephropathy, venous ulcers | Experimental use in thrombosis |
Key Findings :
Irbesartan (Angiotensin Receptor Blocker, ARB)
Key Findings :
- In 5/6 nephrectomy rats, this compound reduced proteinuria and glomerulosclerosis comparably to irbesartan but via endothelial protection rather than RAAS modulation .
- This compound’s blood pressure (BP)-lowering effect is albuminuria-dependent (5 mmHg reduction in UACR >1000 mg/g), whereas irbesartan uniformly lowers BP .
Clinical Efficacy Across Indications
Preparation Methods
CN104017102A: Heparin Byproduct Fractionation via pH-Modulated Ethanol Precipitation
This method leverages ethanol’s differential solubility effects on sulfated polysaccharides under varying pH conditions. The process involves:
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Dissolution and Alkaline Adjustment : Heparin byproducts are dissolved in purified water, and the pH is raised to 10–12 using sodium hydroxide to solubilize sulfated polysaccharides.
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Low-Temperature Precipitation : Ethanol (final concentration: 40–50%) is added at 4–10°C to precipitate high-molecular-weight impurities, which are removed via centrifugation.
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Acidic Precipitation : The supernatant’s pH is reduced to 2–4 with hydrochloric acid, inducing precipitation of dermatan sulfate-rich fractions.
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Neutralization and Final Precipitation : The solution is neutralized (pH 6–8), and ethanol (60–70%) is added at room temperature to isolate this compound, which is then dried under vacuum.
Key Advantages :
CN108484789A: Cryogenic Ethanol Precipitation for Enhanced Purity
This patent refines ethanol precipitation by incorporating cryogenic conditions (-20°C) to improve selectivity. Steps include:
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Low-Temperature Dissolution : Heparin sodium is dissolved in a chilled aqueous solution (2–8°C).
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Sequential Ethanol Additions : Ethanol is added incrementally (20% → 40% → 60%) at -10°C to fractionate polysaccharides based on solubility.
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Centrifugation and Lyophilization : Precipitates are collected, washed, and lyophilized to obtain this compound with a molecular weight of 15–20 kDa.
Critical Parameters :
-
Temperature stability (±2°C) is crucial to prevent polysaccharide degradation.
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Ethanol concentration gradients must be tightly controlled to avoid co-precipitation of undesired fractions.
Oxidative Degradation and Ultrafiltration Method (CN104398533A)
Process Overview
This method combines oxidative depolymerization with ultrafiltration to isolate heparin and dermatan sulfate fractions:
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Oxidation with Hydrogen Peroxide : Heparin byproducts are treated with H₂O₂ (3–5% v/v) at pH 9.4–9.6 and 50–56°C for 10–12 hours to reduce molecular weight.
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Ultrafiltration : The oxidized solution is processed using a 10 kDa membrane to separate dermatan sulfate (retentate) from low-molecular-weight heparin (permeate).
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Refinement via Ion Exchange : Dermatan sulfate is purified using cation-exchange resins, while heparin is precipitated with ethanol (65–75%).
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Blending and Lyophilization : The two fractions are mixed in an 80:20 ratio and lyophilized to yield this compound.
Yield and Purity :
-
67.8% yield (678 g from 1 kg heparin byproduct).
-
Molecular weight range: 10–25 kDa (heparin) and 25–40 kDa (dermatan sulfate).
Comparative Analysis of Preparation Methodologies
Table 1: Comparison of this compound Preparation Methods
Insights :
-
Ultrafiltration (CN104398533A) achieves higher purity (95%) but requires specialized equipment.
-
Ethanol-based methods are cost-effective but less precise in molecular weight control.
Critical Process Parameters and Optimization Strategies
pH and Temperature Control
Ethanol Concentration Gradients
Ultrafiltration Membrane Selection
-
10 kDa Membranes : Ideal for separating heparin (permeate) from dermatan sulfate (retentate).
-
Cross-Flow Filtration : Reduces membrane fouling and enhances throughput.
Quality Control and Analytical Characterization
Table 2: Physicochemical Properties of this compound
| Parameter | Specification | Analytical Method |
|---|---|---|
| Molecular Weight | 10–40 kDa | Size-exclusion chromatography |
| Sulfate Content | 28–32% | Turbidimetric assay |
| Anticoagulant Activity | 30–50 IU/mg (anti-Xa) | Chromogenic substrate assay |
| Protein Contamination | <0.1% | Bradford assay |
Standards :
-
Complies with USP-NF guidelines for glycosaminoglycans.
-
Batch-to-batch consistency is verified via NMR and IR spectroscopy.
Industrial-Scale Production Considerations
Scalability Challenges
Q & A
Q. What are the primary pharmacological mechanisms underlying Sulodexide's endothelial protective effects?
this compound modulates endothelial function by reducing oxidative stress and cytokine release (e.g., MCP-1 and IL-6) via interactions with glycosaminoglycan-binding domains on endothelial cells. It enhances endothelial surface layer (ESL) integrity, which regulates vascular permeability and inflammation. Experimental studies using human aortic endothelial cells (HAEC) pretreated with this compound showed reduced expression of proinflammatory genes (e.g., VCAM-1) and improved endothelial repair mechanisms .
Q. Which experimental models are validated for studying this compound's renoprotective effects in diabetic nephropathy?
Streptozotocin-induced diabetic rat models are widely used, with endpoints including urinary albumin excretion rate (UAER) and renal TGF-β1 expression. For example, this compound reduced UAER from 363 μg/min to 151 μg/min in diabetic rats and downregulated TGF-β1 mRNA by 68% compared to controls . In vitro models using endothelial cells under hyperglycemic conditions further validate its antioxidant and anti-inflammatory effects .
Q. What biomarkers are most sensitive for assessing this compound's therapeutic efficacy in vascular disorders?
Key biomarkers include:
- D-dimer : Reduced levels indicate attenuated hypercoagulability (e.g., 22% of COVID-19 patients on this compound had D-dimer >500 ng/dL vs. 47% in placebo) .
- CRP : Lower mean CRP levels (12.5 mg/dL vs. 17.8 mg/dL in controls) reflect anti-inflammatory activity .
- Albuminuria : A 58% reduction in UAER in diabetic nephropathy models .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between preclinical and clinical studies on this compound's efficacy in diabetic nephropathy?
Preclinical studies in rodents show this compound reduces albuminuria via TGF-β1 inhibition , but large clinical trials (e.g., SUN-MACRO) found no significant renoprotection in overt diabetic nephropathy . Methodological differences include:
- Population heterogeneity : Preclinical models use early-stage disease, while clinical trials enroll advanced nephropathy patients.
- Dosing regimens : Animal studies use higher doses (e.g., 100 mg/kg/day) versus clinical protocols (50–100 LSU/day) .
- Endpoint selection : Preclinical studies focus on molecular markers (TGF-β1), whereas clinical trials prioritize hard endpoints (e.g., dialysis requirement) .
Q. What methodological considerations are critical when designing RCTs to evaluate this compound in COVID-19 patients?
Key considerations from the 2020 outpatient trial :
- Timing : Administer within 3 days of symptom onset to target early endothelialitis.
- Outcome measures : Hospitalization rates (17.7% vs. 29.4% in placebo), oxygen requirements (29.8% vs. 42%), and coagulation biomarkers (D-dimer).
- Statistical power : Use intention-to-treat (ITT) analysis to account for dropouts (15% vs. 24% hospitalization in ITT).
- Safety monitoring : No increased bleeding risk despite anticoagulant properties.
Q. How should researchers address heterogeneity in patient populations when investigating this compound's blood pressure-lowering effects?
Stratify patients by albuminuria severity, as this compound’s BP-lowering efficacy correlates with endothelial dysfunction severity. Post hoc analyses show greater BP reduction in macroalbuminuria (≥300 mg/day) vs. microalbuminuria (30–300 mg/day) subgroups due to ESL restoration . Use multivariate regression to adjust for confounders like baseline antihypertensive use.
Q. What statistical approaches are recommended for analyzing time-to-event outcomes in this compound trials (e.g., ulcer healing)?
- Kaplan-Meier analysis : Compare median healing times (e.g., 72 days for this compound vs. 110 days in venous ulcers) .
- Cox proportional hazards models : Adjust for covariates like ulcer size and compression therapy adherence.
- Subgroup analysis : Stratify by ulcer type (epidermal vs. dermal), as this compound accelerates epidermal healing (25 vs. 51 days) .
Contradictory Data Analysis
Q. Why do studies on this compound's antithrombotic efficacy show divergent results in DVT prevention?
The SanVal Registry reported a 2.4-fold reduction in recurrent DVT with this compound (7.4% vs. 17.9% in controls) , while other trials show modest effects. Discrepancies arise from:
- Patient risk stratification : this compound benefits high-risk patients (e.g., prior DVT, hypercoagulable states).
- Adjunct therapies : Combined use with compression therapy vs. monotherapy.
- Dosing : Higher oral doses (250 LSU BID) in responders vs. subtherapeutic regimens .
Methodological Guidelines
Q. What molecular techniques are employed to characterize this compound's impact on endothelial gene expression?
Q. How should researchers optimize dosing protocols for this compound in preclinical vs. clinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
